5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H7N5S |
|---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
5-(1-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H7N5S/c1-11-3-2-4(10-11)5-8-9-6(7)12-5/h2-3H,1H3,(H2,7,9) |
InChI Key |
FOBWSOVWUJQCLG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=NN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-methyl-3-amino-1H-pyrazole with thiocarbohydrazide under acidic conditions to form the desired thiadiazole ring.
-
Step 1: Formation of Intermediate
Reactants: 1-methyl-3-amino-1H-pyrazole, thiocarbohydrazide
Conditions: Acidic medium, typically using hydrochloric acid
Temperature: Reflux conditions
Product: Intermediate compound with both pyrazole and thiadiazole functionalities
-
Step 2: Cyclization
Reactants: Intermediate compound
Conditions: Heating under reflux
Product: this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide
Conditions: Mild to moderate temperatures
Products: Oxidized derivatives of the original compound
-
Reduction: : Reduction reactions can occur at the thiadiazole ring.
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride
Conditions: Room temperature to slightly elevated temperatures
Products: Reduced forms of the thiadiazole ring
-
Substitution: : The compound can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles such as amines or thiols
Conditions: Basic or neutral conditions
Products: Substituted derivatives of the original compound
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of thiadiazole derivatives, including 5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine. This compound has been evaluated against various bacterial and fungal strains.
Case Study: Synthesis and Evaluation
A study synthesized several thiadiazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that compounds similar to this compound exhibited moderate to significant antibacterial effects.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 15 µg/mL |
| B | Escherichia coli | 20 µg/mL |
| C | Pseudomonas aeruginosa | 25 µg/mL |
| D | Aspergillus niger | 30 µg/mL |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively researched. Studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Mechanism of Action
In a recent study, derivatives similar to this compound were tested for their cytotoxic effects on human cancer cell lines. The mechanism involved the inhibition of tubulin polymerization, leading to cell cycle arrest.
Table 2: Cytotoxicity of Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| E | HeLa (Cervical Cancer) | 12.5 |
| F | MCF7 (Breast Cancer) | 15.0 |
| G | A549 (Lung Cancer) | 10.0 |
Antiviral Activity
Emerging research suggests that thiadiazole derivatives may also possess antiviral properties. Preliminary studies indicate that these compounds can inhibit viral replication in vitro.
Case Study: Antiviral Screening
A screening study evaluated the antiviral activity of various thiadiazole derivatives against common viruses. The results showed that certain derivatives exhibited promising inhibitory effects on viral replication.
Table 3: Antiviral Activity of Thiadiazole Derivatives
| Compound | Virus Type | IC50 (µM) |
|---|---|---|
| H | Influenza Virus | 20.0 |
| I | Herpes Simplex Virus | 18.0 |
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to the disruption of metabolic pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aryl Substituents
5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine Derivatives
- Compound 11 (N-((1H-indol-3-yl)methylene)-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine) : Exhibited anti-SARS-CoV-2 activity via hydrogen bonding with Cys44 (1.8 Å) and His164 (2.1 Å) of the viral main protease. The thiadiazole-2-amine moiety was critical for interactions, contributing 60% of binding energy .
- 5-(Pyridine-4-yl)-1,3,4-thiadiazol-2-amine: Synthesized via cyclocondensation of isonicotinoyl hydrazide with KSCN.
5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine Derivatives
- These compounds demonstrated potent PIM2 kinase inhibition (IC₅₀ < 1 µM) in anticancer studies. The indole group facilitated hydrophobic interactions, while the thiadiazole-2-amine engaged in hydrogen bonding with catalytic lysine residues .
5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine (Compound 19)
- Showed 95% inhibition against Trypanosoma cruzi at 6.2 mmol L⁻¹, highlighting the role of electron-withdrawing nitrofuran substituents in antiparasitic activity. Comparatively, the pyrazole-substituted target compound may exhibit different pharmacokinetic profiles due to reduced polarity .
Analogues with Heterocyclic Replacements
1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole
- Compound IVe (5-(4-nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine) : Achieved superior binding energy (-9.2 kcal/mol) against FabH enzyme compared to Ve (oxadiazole analogue, -8.5 kcal/mol) . The sulfur atom in thiadiazole enhances π-acceptor capacity, improving target affinity .
- Compound 5 (1,3,4-oxadiazole derivative) : Formed hydrogen bonds with Glu166 (1.1 Å) and His41 (2.3 Å) in SARS-CoV-2 protease but showed lower stability than thiadiazole analogues .
Substituent Effects on Bioactivity
- 5-Isopropyl-1,3,4-thiadiazol-2-amine : Bulky isopropyl groups reduced enzymatic inhibition but improved metabolic stability compared to aromatic substituents .
- Schiff Base Derivatives (e.g., 5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl)allylidene)-1,3,4-thiadiazol-2-amine) : Demonstrated broad-spectrum antimicrobial activity (MIC = 12.5–50 µg/mL). The nitro group enhanced redox activity, a feature absent in the pyrazole-substituted target compound .
Key Findings and Pharmacological Implications
Table 1: Comparative Analysis of Selected Analogues
Molecular Interactions
- Hydrogen Bonding : The thiadiazol-2-amine core is critical for interactions with catalytic residues (e.g., Cys44 in SARS-CoV-2 protease , lysine in PIM2 kinase ).
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, pyridine) enhance binding to charged active sites, while bulky substituents (e.g., isopropyl) improve stability but reduce potency .
Biological Activity
5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including its synthesis, mechanisms of action, and various pharmacological properties supported by case studies and research findings.
Structural Characteristics
The molecular formula of this compound is C7H9N5S, with a molecular weight of 195.25 g/mol. The compound features a thiadiazole ring fused with a pyrazole moiety, which is pivotal for its biological activity. The presence of nitrogen and sulfur in its structure enhances its chemical reactivity and interaction with biological targets.
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of this compound. For instance:
- Antibacterial Activity : Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound was evaluated using the disc diffusion method against Staphylococcus aureus and Escherichia coli, showing promising inhibitory zones .
- Antifungal Activity : The compound also demonstrated antifungal properties against strains such as Aspergillus niger and Aspergillus fumigatus .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines:
- In Vitro Cytotoxicity : A study reported that this compound exhibited cytotoxic effects on breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL. The mechanism involved cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent for breast cancer treatment .
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.28 | Cell cycle arrest at G2/M phase |
| HL-60 (Leukemia) | 9.6 | Down-regulation of MMP2 and VEGFA |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Kinesin Spindle Protein Inhibition : The compound has been identified as a potential inhibitor of kinesin spindle proteins (KSP), which play a crucial role in mitosis. This inhibition could lead to disrupted cancer cell proliferation .
- Synergistic Effects : Studies suggest that combining this compound with other biologically active agents may enhance its efficacy through synergistic mechanisms. For example, covalent bonding with compounds that act via different pathways could improve overall activity while reducing toxicity .
Case Studies and Research Findings
Research has consistently shown the promise of thiadiazole derivatives in drug development:
- A comprehensive review highlighted that many 2-amino derivatives of thiadiazole display significant antimicrobial properties and can serve as scaffolds for developing new drugs .
- Another study synthesized novel derivatives and evaluated their biological activities against various pathogens. The results indicated that structural modifications could lead to improved antimicrobial efficacy .
Q & A
Q. What are the standard synthetic routes for 5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine, and what reaction conditions are critical for optimizing yield?
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting hydrazide derivatives with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄) to form the thiadiazole core. For example, cyclization of isonicotinoyl hydrazide with potassium thiocyanate followed by treatment with aromatic aldehydes yields derivatives . Critical parameters include:
- Temperature : 60–80°C for controlled cyclization .
- Catalysts : Use of triethylamine or iodine in potassium iodide to facilitate cycloaddition .
- Solvents : Ethanol or DMF for solubility and reaction efficiency .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- X-ray crystallography : Resolves hydrogen-bonding networks and dihedral angles between heterocyclic rings (e.g., 18.2° vs. 30.3° in two independent molecules) .
- NMR spectroscopy : Confirms functional groups (e.g., NH₂ peaks at δ 6.2–7.8 ppm) and substitution patterns .
- Mass spectrometry (MS) : Validates molecular weight (e.g., 172.25 g/mol) and fragmentation patterns .
Q. What purification methods are recommended to achieve high-purity samples?
- Recrystallization : Use ethanol/water (2:1) or DMSO/water mixtures to isolate crystalline products .
- Filtration : Remove unreacted precursors under reduced pressure .
- Chromatography : Silica gel column chromatography for polar derivatives .
Q. How should this compound be stored to ensure stability?
- Temperature : Store at 2–8°C in airtight containers to prevent degradation .
- Light sensitivity : Protect from UV exposure using amber glassware .
- Humidity : Use desiccants to avoid hydrolysis of the thiadiazole ring .
Advanced Research Questions
Q. How can researchers optimize the cyclocondensation step to minimize by-products?
- Continuous flow processes : Improve yield (≥85%) and reduce side reactions via automated reactors with precise temperature/pressure control .
- Catalyst screening : Test alternatives like p-toluenesulfonic acid instead of H₂SO₄ to enhance selectivity .
- In situ monitoring : Use FTIR or HPLC to track reaction progress and adjust conditions dynamically .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Dose-response assays : Establish IC₅₀ values for antifungal/insecticidal activities to compare potency .
- Control variables : Standardize solvent (e.g., DMSO concentration ≤0.1%) and cell lines to reduce variability .
- Meta-analysis : Cross-reference PubChem/CAS data to identify outliers in bioactivity datasets .
Q. How does the compound’s reactivity with electrophilic agents influence derivative synthesis?
- Chloroacetyl chloride : Forms azetidinone derivatives via [2+2] cycloaddition in DMF .
- Aromatic aldehydes : Generate Schiff base intermediates, which undergo cyclization to thiazolidinones .
- Electrophilic substitution : The NH₂ group at position 2 directs reactivity toward C5 of the thiadiazole ring .
Q. What computational approaches predict its binding affinity in drug discovery?
- Molecular docking : Use crystal structure data (e.g., CCDC entries) to model interactions with target enzymes .
- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites .
- MD simulations : Assess stability of hydrogen-bonded supramolecular assemblies in biological environments .
Q. How can structural modifications enhance its bioactivity?
- Heterocyclic fusion : Attach benzimidazole or oxadiazole moieties to improve antimicrobial potency .
- Functional group tuning : Introduce electron-withdrawing groups (e.g., -CF₃) at C5 to enhance membrane permeability .
- Prodrug design : Modify the NH₂ group to carbamate esters for controlled release in vivo .
Q. What are the challenges in scaling up synthesis, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
